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Compound of Interest

Compound Name: Sporidesmolide |

Cat. No.: B10778767

Executive Summary & Structural Context

Sporidesmolide | is the primary secondary metabolite isolated from the fungus Pithomyces
chartarum (formerly Sporidesmium bakeri). It belongs to the sporidesmolide complex (I-V), a
family of cyclic depsipeptides implicated in the etiology of facial eczema in livestock, although it
is less toxic than the co-occurring sporidesmin.

Structurally, Sporidesmolide I is a cyclic hexadepsipeptide composed of four amino acid
residues and two hydroxy acid residues linked by amide and ester bonds. Its alternating
sequence of hydrophobic amino acids and hydroxy acids creates a unique fragmentation
signature essential for its identification in complex fungal matrices.

Physicochemical Profile
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Parameter Value

cyclo-(D-Val-D-Leu-L-Hylv-L-Val-L-MeLeu-L-

IUPAC Name Hylv)
Molecular Formula Cs33H58N40s
Monoisotopic Mass 638.4255 Da
Precursor lon [M+H]* m/z 639.4328
Precursor lon [M+Na]* m/z 661.4147

) 18-membered ring containing 2 ester and 4
Key Structural Motif o
amide linkages

Note: Hylv =
-hydroxyisovaleric acid (2-hydroxy-3-methylbutanoic acid); MeLeu = N-methylleucine.

Fragmentation Mechanics & Performance
Comparison

The fragmentation of Sporidesmolide | is governed by the lability of its ester bonds compared
to its amide bonds. This section compares the performance of Electron Impact (El) and
Electrospray lonization (ESI) in characterizing the molecule.

A. ESI-MS/MS Fragmentation Pathway (Soft lonization)

In modern LC-MS/MS workflows, ESI provides a protonated molecular ion [M+H]+ at m/z
639.4. Collision-Induced Dissociation (CID) initiates a predictable ring-opening mechanism.

Mechanism of Action:

e Protonation: The proton localizes on the amide nitrogen or ester carbonyl.

e Ring Opening: The ring preferentially opens at the ester bonds (Hylv-Val or Hylv-Leu
junctions) due to lower bond dissociation energy compared to peptide bonds.

e Linearization: This results in a linear acylium ion or protonated peptide series.
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e bly lon Series: The linear sequence undergoes standard peptide fragmentation, generating

b-series (N-terminal) and y-series (C-terminal) ions.

Key Diagnostic lons (ESI-CID):

. Structural o
m/z (Theoretical) lon Type . Significance
Assignment
Intact Protonated Primary identification
639.4 [M+H]+
Molecule peak.
Characteristic of cyclic
Loss of Carbon eptides/depsipeptide
611.4 [M+H - COJ+ _ pep PSIPEp
Monoxide s (ester carbonyl
loss).
First sequence
539.3 b5 /y5 Loss of Hylv (-100 Da) cleavage after ring
opening.
Loss of Leu/lle (-113 Alternative ring
526.3 b5 /y5 _
Da) opening pathway.
Specific Marker:
] Distinguishes
] N-MeLeu Immonium ] ]
100.1 Immonium | Sporidesmolide | from
on
non-methylated
analogs.
] ] Confirms Leucine
86.1 Immonium Leu Immonium lon
presence.
. ] Confirms Valine
72.1 Immonium Val Immonium lon

presence.

B. EI-MS Fragmentation Pathway (Hard lonization)

Historical data (Russell et al., 1962) utilizes EI, which imparts high energy (70 eV), causing

extensive fragmentation. The molecular ion M+ (m/z 638) is often weak or absent.
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» Alpha-Cleavage: Dominant mechanism leading to small aliphatic fragments (m/z 43, 57, 71).

o McLafferty Rearrangement: Prominent in the fatty acid-like hydroxy acid chains.

o Performance Verdict: El is superior for structural fingerprinting of the monomeric units but

inferior for sequencing the intact ring compared to ESI-MS/MS.

Comparative Guide: Sporidesmolide Variants

Distinguishing Sporidesmolide | from its congeners (11, 111, 1V, V) is critical as they co-elute.

Key Structural

Fragmentation

Analyte Formula [M+H]* mi/z . . .
Difference Differentiator
Immonium m/z
. . Standard
Sporidesmolide |  Cs3Hs8N4Os 639.4 100 (MeLeu)
Reference
present.
Shift in bly ions
by +14 Da,;
_ _ +CHz (Val Immonium m/z
Sporidesmolide Il C34H50N4Os 653.4
86 (lle/Leu)
lle)
intensity
increases.
Absence of m/z
Sporidesmolide -CHz (Mel.eu 100 immonium
C32Hs6N40s 625.4 e
" Leu) ion; Shift in bly
ions by -14 Da.
Identical mass to
) ) Isomer of Il II; requires
Sporidesmolide ) o
v C34H50N40s 653.4 (different retention time or
sequence) MS3 for

differentiation.

Visualization of Fragmentation Pathways|[2]

© 2026 BenchChem. All rights reserved.

4/8

Tech Support


https://www.benchchem.com/product/b10778767?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10778767?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Validation & Comparative

Check Availability & Pricing

The following diagram illustrates the primary ESI-MS/MS fragmentation logic, focusing on the
ring-opening mechanism and generation of sequence ions.

Precursor lon [M+H]+
m/z 639.4

Ring Opening
(Ester Bond Cleavage)

i’roton Transfer

Linear Acylium lon A
(Hylv-Val-Leu-Hylv-Val-MeLeu)

ﬂll Loss (-28 Da)lPeptide Bond Cleavage
[M+H - COJ+ b5 lon (Loss of Hylv) Diagnostic Immonium lons
m/z 611.4 m/z 539.3 m/z 100 (MeLeu), 86 (Leu), 72 (Val)

Internal Fragmentation

Click to download full resolution via product page

Figure 1: Proposed ESI-MS/MS fragmentation pathway for Sporidesmolide I, highlighting the
transition from the cyclic precursor to diagnostic linear fragments.

Experimental Protocol: LC-MS/MS Identification

This protocol is designed to be self-validating by using the ratio of the molecular ion to the
specific immonium marker ion.

Reagents & Preparation

o Extraction: Extract fungal culture (on potato dextrose agar) with Methanol:Chloroform (1:1
vIv).
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 Clarification: Centrifuge at 10,000 x g for 5 mins; filter supernatant through 0.2 um PTFE
filter.

¢ Mobile Phase A: Water + 0.1% Formic Acid.

¢ Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

Instrument Conditions (Q-TOF / Orbitrap)

e Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 pm).

o Gradient: 50% B to 95% B over 10 minutes (Sporidesmolides are highly hydrophobic).
* lonization: ESI Positive Mode.

e Scan Range: m/z 100 — 1000.

o Collision Energy: Stepped NCE 20, 35, 50 eV (to capture both intact ring and immonium
ions).

Data Analysis Workflow

o Extract lon Chromatogram (EIC): Target m/z 639.43 £ 0.05.

o Verify Isotope Pattern: Ensure fit to C33Hss8N4Os.

» MS/MS Confirmation:
o Check for m/z 100.1 (MeLeu) — Crucial for distinguishing from Sporidesmolide lll.
o Check for m/z 611.4 (CO loss).

o Verify absence of m/z 653.4 (Sporidesmolide Il contamination).[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry. Email: info@benchchem.com
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